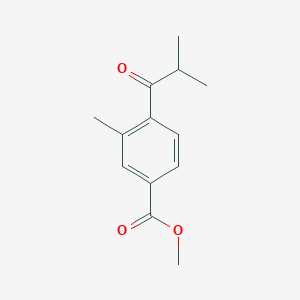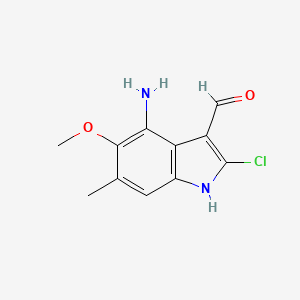
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenoxy group and bis(2-chloroethyl)aniline moiety. Its chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenol with 2-chloroethylamine under controlled conditions to form the intermediate this compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs. The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can trigger various cellular pathways, including those involved in cell growth, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
- 4-aminophenol
- 2-chloroethylamine
- N,N-bis(2-chloroethyl)aniline
Uniqueness
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain reactions and processes .
Propiedades
Número CAS |
92961-98-3 |
|---|---|
Fórmula molecular |
C16H18Cl2N2O |
Peso molecular |
325.2 g/mol |
Nombre IUPAC |
4-[4-[bis(2-chloroethyl)amino]phenoxy]aniline |
InChI |
InChI=1S/C16H18Cl2N2O/c17-9-11-20(12-10-18)14-3-7-16(8-4-14)21-15-5-1-13(19)2-6-15/h1-8H,9-12,19H2 |
Clave InChI |
OQGBHXDFUZBWSS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)

![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)


![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)





